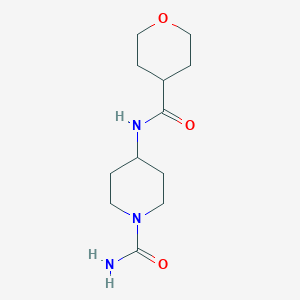

4-(Oxane-4-carbonylamino)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is a chemical compound with the following structural formula: . It consists of a piperidine ring (a six-membered heterocycle containing one nitrogen atom and five carbon atoms) with an oxane (tetrahydro-2H-pyran) group attached to the nitrogen atom and a carbonyl group (C=O) at the 4-position of the piperidine ring .

Molecular Structure Analysis

The molecular weight of This compound is approximately 255.32 g/mol . Its IUPAC name is 4-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxamide . The compound’s structure includes a piperidine ring fused with an oxane moiety, resulting in a unique arrangement of atoms .

Chemical Reactions Analysis

While specific reactions for this compound were not directly retrieved, it is crucial to explore potential transformations, such as hydrogenation of the carbonyl group, cyclization reactions, and annulation processes. These reactions can lead to the formation of various piperidine derivatives .

Physical and Chemical Properties Analysis

Mechanism of Action

Target of Action

The primary target of 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria and is the target of many antibiotics .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. As a result, the bacterial cell cannot replicate its DNA and thus cannot divide and proliferate .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of the DNA helix, a necessary step for DNA replication . This disruption in the replication process leads to cell death, thereby exerting its antibacterial effect .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing DNA replication through the inhibition of DNA gyrase, the compound causes bacterial cell death, thereby stopping the infection .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been found to exhibit a variety of biological activities, including antiviral properties . For instance, piperidine-4-carboxamide compounds have shown inhibitory activity against human coronaviruses

Cellular Effects

Related piperidine-4-carboxamide compounds have shown antiviral activity in various cell lines, including Vero and MK2 cells . The compound’s influence on cell function, cell signaling pathways, gene expression, and cellular metabolism remains to be explored.

Molecular Mechanism

Piperidine derivatives have been found to inhibit Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival

Metabolic Pathways

The metabolic pathways involving 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide are not well-characterized. Piperidine derivatives are known to undergo metabolism involving cytochrome P450 enzymes . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, remain to be identified.

Properties

IUPAC Name |

4-(oxane-4-carbonylamino)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c13-12(17)15-5-1-10(2-6-15)14-11(16)9-3-7-18-8-4-9/h9-10H,1-8H2,(H2,13,17)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIWPBCRNRJOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CCOCC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)

![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)

![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)

![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2909411.png)

![Methyl (E)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2909416.png)

![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2909417.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2909418.png)